methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Beschreibung
methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring and a methyl benzoate ester. This structure combines rigidity from the bicyclic system with functional diversity from the pyrazole and ester groups, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions. Its synthesis typically involves coupling the azabicyclo core with pre-functionalized pyrazole and benzoate precursors, as seen in analogous compounds .
Eigenschaften
IUPAC Name |
methyl 4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-19(24)14-5-3-13(4-6-14)18(23)22-15-7-8-16(22)12-17(11-15)21-10-2-9-20-21/h2-6,9-10,15-17H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMNTOULAWWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate often begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core.
Azabicyclic Moiety Formation: : The azabicyclic structure can be synthesized using a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic core.
Final Assembly: : The two moieties are then coupled together using a suitable coupling reagent, such as EDCI or DCC, under mild conditions. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, large-scale production might leverage continuous flow reactors to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to modifications on the pyrazole or benzoate moieties.
Reduction: : Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can alter the azabicyclic core or other functional groups within the compound.
Substitution: : Various substitution reactions can occur, such as nucleophilic or electrophilic substitution, affecting the pyrazole or benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions often include derivatives with modified functional groups that can further interact with biological or chemical entities, enhancing their applicability.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is employed in various scientific research applications:
Chemistry: : Used as a precursor for more complex chemical compounds, aiding in the development of new materials.
Biology: : Serves as a molecular probe to study biological pathways and interactions.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the synthesis of specialized chemicals and materials with unique properties.
Wirkmechanismus
The compound's mechanism of action involves interacting with molecular targets, such as receptors or enzymes. Its unique structure allows it to fit into specific binding sites, triggering or inhibiting biological pathways. The azabicyclic core enhances its binding affinity, while the pyrazole moiety contributes to its specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The compound’s closest analogs share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents:
Key Observations :
- The methyl benzoate group in the target compound distinguishes it from sulfonamide, tetrahydrofuran-carbonyl, or β-lactam analogs. This ester group may enhance membrane permeability compared to polar sulfonamides .
- Pyrazole positioning : Pyrazole at the 3-position is conserved in many analogs, suggesting its role in binding interactions. Substituents on the pyrazole (e.g., methyl in vs. unsubstituted in the target) modulate steric and electronic properties.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight (~339 Da) compared to and may impact bioavailability.
- Rigidity : Lower rotatable bond count (3) vs. sulfonamide analog (5) suggests enhanced conformational stability .
Pharmacological and Biochemical Insights
- Pyrazole Role : The 1H-pyrazole group in the target compound and analogs may act as a hydrogen-bond acceptor, similar to triazole motifs in antifungal agents .
- Sulfonamide vs. Ester : Sulfonamide-containing analogs show enhanced water solubility but reduced CNS penetration compared to ester-containing derivatives.
- Metabolic Stability : Trifluoromethyl groups in improve metabolic stability, whereas the methyl benzoate in the target compound may undergo esterase-mediated hydrolysis, acting as a prodrug .
Biologische Aktivität
Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This molecular structure includes a pyrazole moiety and an azabicyclo[3.2.1]octane core, which are critical for its biological activity.
Research indicates that methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate acts primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition leads to the preservation of palmitoylethanolamide (PEA), which has anti-inflammatory properties .
Inhibition Profile
The compound exhibits high selectivity for NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) when tested in vitro . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.
Structure-Activity Relationships (SAR)
The SAR studies have highlighted several key features that enhance the biological activity of compounds within this class:
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| ARN16186 | 0.042 | Pyrazole and azabicyclo[3.2.1]octane core |
| ARN19689 | 0.655 | endo-geometry with phenoxy group |
Notably, modifications at the para position of the phenoxy group have been shown to significantly enhance inhibitory potency, indicating that further optimization can yield even more effective derivatives .
Case Studies
Several studies have demonstrated the efficacy of methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate in various models:
- Anti-inflammatory Models : In vivo studies have shown that this compound effectively reduces inflammation in murine models by inhibiting NAAA and increasing levels of PEA, leading to decreased pain and swelling.
- Analgesic Effects : The compound has been evaluated for its analgesic properties in models of acute pain, where it demonstrated significant pain relief comparable to standard analgesics without the typical side effects associated with opioid medications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
